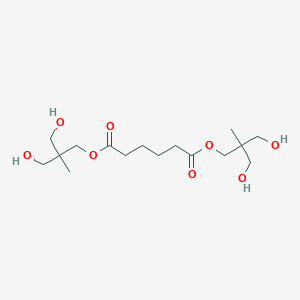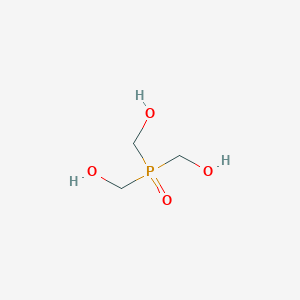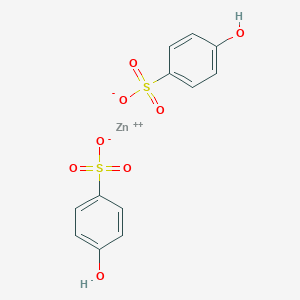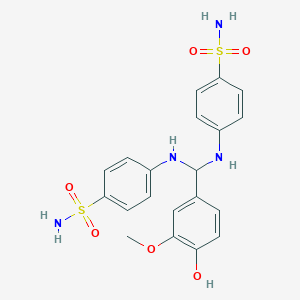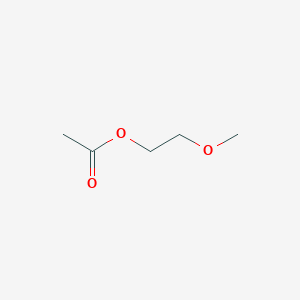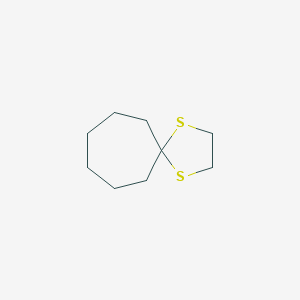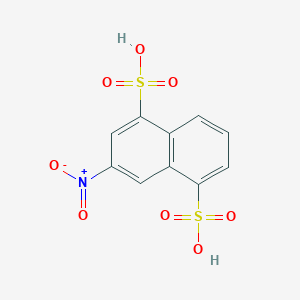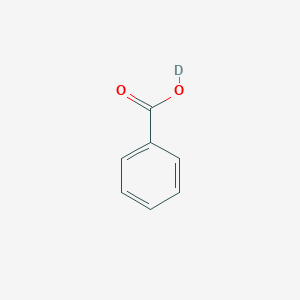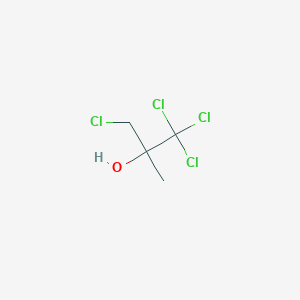
1,1,1,3-Tetrachloro-2-methyl-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3-Tetrachloro-2-methyl-2-propanol (TCMP) is a synthetic organic compound that has been widely used in various industrial processes. It is a colorless liquid with a characteristic odor and is soluble in water. TCMP is a chlorinated alcohol that has been used as a solvent, an intermediate in the production of other chemicals, and as a flame retardant.
Mecanismo De Acción
The mechanism of action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol is not fully understood. It is believed that 1,1,1,3-Tetrachloro-2-methyl-2-propanol acts by disrupting the cell membrane of microorganisms, leading to their death. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has also been found to inhibit the activity of certain enzymes in microorganisms, which can lead to their inactivation.
Efectos Bioquímicos Y Fisiológicos
1,1,1,3-Tetrachloro-2-methyl-2-propanol has been found to have low toxicity to humans and animals. However, prolonged exposure to high concentrations of 1,1,1,3-Tetrachloro-2-methyl-2-propanol can lead to adverse health effects, including liver damage, kidney damage, and respiratory problems. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has also been found to be a skin irritant and can cause eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,3-Tetrachloro-2-methyl-2-propanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antimicrobial agents. However, 1,1,1,3-Tetrachloro-2-methyl-2-propanol has some limitations. It is not effective against all microorganisms, and its effectiveness can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on 1,1,1,3-Tetrachloro-2-methyl-2-propanol. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of the mechanism of action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol at the molecular level. This could lead to the development of new and more effective antimicrobial agents. Additionally, research could be conducted on the potential use of 1,1,1,3-Tetrachloro-2-methyl-2-propanol in the treatment of diseases caused by microorganisms, such as bacterial infections and fungal infections.
Conclusion:
In conclusion, 1,1,1,3-Tetrachloro-2-methyl-2-propanol is a synthetic organic compound that has been widely used in various industrial processes. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for research on 1,1,1,3-Tetrachloro-2-methyl-2-propanol, including the development of new synthesis methods, investigation of the mechanism of action, and potential use in the treatment of diseases caused by microorganisms.
Métodos De Síntesis
1,1,1,3-Tetrachloro-2-methyl-2-propanol can be synthesized by the reaction of acetone with chlorine gas in the presence of hydrochloric acid and a catalyst. The reaction produces 1,1,1,3-Tetrachloro-2-methyl-2-propanol along with other chlorinated compounds. The purity of 1,1,1,3-Tetrachloro-2-methyl-2-propanol can be improved by distillation and other purification processes.
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrachloro-2-methyl-2-propanol has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has been used as a disinfectant in the food industry, hospitals, and other healthcare settings. It has also been used as a preservative in cosmetics and personal care products.
Propiedades
Número CAS |
14703-48-1 |
|---|---|
Nombre del producto |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Fórmula molecular |
C4H6Cl4O |
Peso molecular |
211.9 g/mol |
Nombre IUPAC |
1,1,1,3-tetrachloro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
Clave InChI |
XIHRDJVCKRDXOG-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(Cl)(Cl)Cl)O |
SMILES canónico |
CC(CCl)(C(Cl)(Cl)Cl)O |
Sinónimos |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



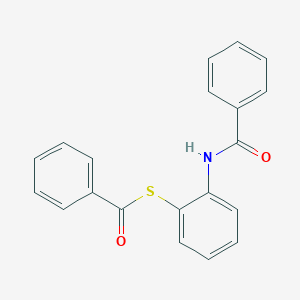
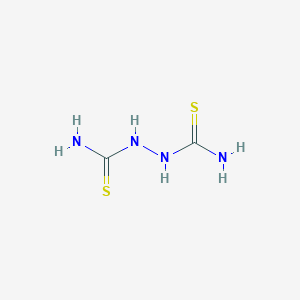
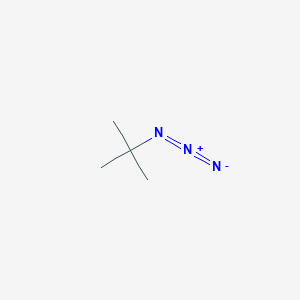
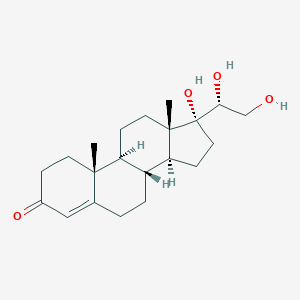
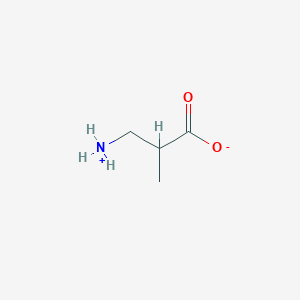
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
